molecular formula C18H12Cl2F3N3O B1247100 Bixafen CAS No. 581809-46-3

Bixafen

Cat. No.: B1247100
CAS No.: 581809-46-3
M. Wt: 414.2 g/mol
InChI Key: LDLMOOXUCMHBMZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bixafen can be synthesized using various methods, with one of the prominent methods being the Suzuki coupling reaction. This method involves the reaction of fluoroanilines with substituted boronic acids in the presence of a palladium catalyst to obtain a 2-aminobiphenyl intermediate. This intermediate is then reacted with 1-methyl-3-difluoromethyl-4-pyrazole formyl chloride to yield this compound .

Industrial Production Methods: The industrial production of this compound typically involves the Suzuki coupling reaction due to its simplicity, economy, environmental protection, safety, and high efficiency . Another method involves treating crude this compound with an organic solvent to obtain a substantially color-free product .

Chemical Reactions Analysis

Types of Reactions: Bixafen undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Toxicological Studies

1. Developmental and Cardiovascular Toxicity

Research has highlighted significant developmental and cardiovascular toxicity associated with bixafen. In studies using zebrafish as a model organism, exposure to this compound resulted in increased mortality rates and developmental abnormalities such as microcephaly and cardiovascular defects. Specifically, affected zebrafish exhibited dilated cardiac chambers and impaired vascular function, indicating that this compound poses risks to aquatic life due to its resistance to degradation in the environment .

2. Neurodevelopmental Impact

This compound has also been shown to affect neurodevelopment. Studies revealed that exposure led to defects in motor neuron axon outgrowth and branching in zebrafish embryos. These findings suggest that this compound may have neurotoxic effects that could impact vertebrate development .

Environmental Impact

1. Soil Toxicity

The long-term use of this compound in agricultural settings raises concerns about its impact on soil ecosystems. Research indicated that this compound could adversely affect natural earthworm populations after repeated applications over several years. The implications of such toxicity on soil health and biodiversity are significant, warranting careful management practices .

2. Ecotoxicological Assessments

Ecotoxicological studies have assessed the risks associated with this compound's application on non-target species, including honeybees and aquatic organisms. For instance, exposure to this compound altered gene expression related to detoxification and immunity in honeybees, raising alarms about its potential effects on pollinator health .

Case Studies

Several case studies illustrate the practical applications of this compound in agriculture:

1. Sclerotinia Management

A series of case studies conducted by FarmLink Research demonstrated the effectiveness of this compound in managing Sclerotinia sclerotiorum across different crop varieties and growth stages. The studies highlighted variations in application methods and timings, showcasing this compound's versatility in disease control under diverse agricultural conditions .

2. Comparative Efficacy Studies

Comparative studies involving this compound alongside other fungicides like prothioconazole and trifloxystrobin revealed that while all treatments induced changes in gene expression among honeybees, this compound exhibited the most pronounced effects. This underscores the need for integrated pest management strategies that consider both efficacy and ecological impacts .

Summary of Findings

Aspect Findings
Toxicity to Aquatic Life Induces developmental and cardiovascular toxicity in zebrafish .
Neurodevelopmental Effects Causes microcephaly and motor neuron defects .
Soil Impact Adversely affects earthworm populations after multiyear use .
Efficacy in Agriculture Effective against Sclerotinia sclerotiorum with varied application methods .

Mechanism of Action

Bixafen functions as a succinate dehydrogenase inhibitor (SDHI). It inhibits the enzyme succinate dehydrogenase, which is a part of the mitochondrial respiratory complex II. This inhibition disrupts the fungal cell’s energy production, leading to its death . The molecular targets include the succinate dehydrogenase enzyme, and the pathways involved are related to mitochondrial respiration and energy production .

Biological Activity

Bixafen is a novel fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, primarily used in agricultural settings to control various fungal pathogens. Its biological activity has been the subject of extensive research, revealing significant effects on cellular metabolism, neurodevelopment, and overall toxicity in various organisms.

This compound functions by inhibiting succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to increased production of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. Research indicates that this compound exhibits a more pronounced effect on mitochondrial superoxide production compared to other SDHIs like Boscalid, particularly in hepatocyte cell lines such as HepG2 .

Key Research Findings

  • Cellular Metabolism and Toxicity :
    • In a study involving human cell lines, this compound exposure resulted in a significant decrease in the oxygen consumption rate (OCR), with reductions of up to 76% in HepG2 cells after just 2 hours of exposure at 1 µM concentration. This was accompanied by a marked increase in mitochondrial superoxide levels, suggesting that this compound induces oxidative stress and potential apoptotic pathways .
    • The study also noted that while HepG2 cells showed dramatic increases in superoxide levels (12-fold), peripheral blood mononuclear cells (PBMCs) did not exhibit significant changes, indicating cell-type specificity in response to this compound exposure .
  • Neurodevelopmental Effects :
    • This compound has been shown to cause neurodevelopmental defects in vertebrate models, particularly zebrafish embryos. At low concentrations, it resulted in microcephaly and defects in motor neuron axon outgrowth. These findings highlight the compound's neurotoxic potential during critical developmental stages .
    • The study demonstrated that even sublethal doses could lead to significant morphological changes, underscoring the sensitivity of the central nervous system to this compound exposure .
  • Ecotoxicological Impact :
    • The environmental persistence and bioaccumulation potential of this compound raise concerns regarding its ecological impact. Studies have indicated that it may pose risks not only to target fungi but also to non-target organisms, including beneficial insects and aquatic life .

Table 1: Effects of this compound on Oxygen Consumption Rate (OCR)

Cell LineConcentration (µM)OCR Reduction (%)
HepG2176
PBMCs183
BJ-fibroblasts136

Table 2: Neurodevelopmental Defects Induced by this compound

Concentration (µM)Observed Defects
0.5Curved tail, body shortening
LOAELMicrocephaly, absence of photoreceptors
LC50Major malformations including eye defects

Case Studies

  • Case Study 1 : A laboratory study assessed the effects of this compound on zebrafish embryos, revealing that exposure at concentrations as low as the lowest-observed-adverse-effect-level (LOAEL) led to significant developmental defects including microcephaly and spinal cord abnormalities. This study utilized live imaging techniques to monitor real-time changes during embryonic development .
  • Case Study 2 : An investigation into the metabolic effects of this compound on human cell lines demonstrated a clear link between SDH inhibition and increased oxidative stress markers. The research highlighted the differential responses among various cell types, emphasizing the need for targeted risk assessments based on specific cellular contexts .

Q & A

Basic Research Questions

Q. How should I design experiments to evaluate Bixafen’s efficacy against fungal pathogens while ensuring reproducibility?

  • Methodological Answer :

  • Step 1 : Define clear objectives (e.g., inhibition efficiency, resistance mechanisms) aligned with existing literature gaps. Use primary and secondary data collection methods, such as in vitro antifungal assays and spectroscopic characterization of this compound-protein interactions .
  • Step 2 : Standardize protocols for compound preparation. For example, dissolve this compound in DMSO at a concentration ≤1% (v/v) to avoid solvent toxicity, and include control groups (e.g., untreated fungal cultures, solvent-only controls) .
  • Step 3 : Document all experimental conditions (e.g., temperature, pH, incubation time) in the "Experimental" section, adhering to journal guidelines for clarity and reproducibility .
    • Data Table Example :
StudyTarget PathogenEC₅₀ (µg/mL)MethodReference
AZymoseptoria tritici0.12Microdilution assay
BBotrytis cinerea0.45Spore germination test

Q. What strategies are effective for formulating hypotheses about this compound’s mode of action?

  • Methodological Answer :

  • Use deductive reasoning based on structural analogs (e.g., SDHI fungicides) and existing mechanistic studies. For example: "Because this compound shares a carboxamide moiety with other SDH inhibitors, it is expected to bind to mitochondrial Complex II, disrupting fungal energy production" .
  • Validate hypotheses through iterative testing, such as competitive binding assays or gene knockout studies targeting sdhB in fungal pathogens .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different studies?

  • Methodological Answer :

  • Step 1 : Conduct meta-analysis of existing data to identify variables causing discrepancies (e.g., pathogen strains, application methods). Use statistical tools like ANOVA to assess significance of environmental factors (e.g., humidity, temperature) .
  • Step 2 : Perform dose-response curve comparisons under standardized conditions. For instance, recalibrate EC₅₀ values using harmonized protocols from the Beilstein Journal of Organic Chemistry .
  • Step 3 : Publish negative results and methodological limitations transparently to refine future experimental designs .

Q. What advanced analytical methods are recommended for studying this compound’s degradation pathways in soil?

  • Methodological Answer :

  • Step 1 : Use LC-MS/MS or HRMS to identify metabolites, ensuring instrument calibration with reference standards .
  • Step 2 : Pair with isotopic labeling (e.g., ¹⁴C-Bixafen) to trace degradation intermediates and quantify mineralization rates .
  • Step 3 : Integrate computational models (e.g., QSAR) to predict environmental persistence and non-target organism toxicity .

Q. How can I synthesize this compound’s research findings with broader agrochemical sustainability goals?

  • Methodological Answer :

  • Step 1 : Conduct life-cycle assessments (LCAs) to evaluate this compound’s environmental footprint, including synthesis routes (e.g., solvent waste) and field application impacts .
  • Step 2 : Collaborate with interdisciplinary teams (e.g., ecotoxicologists, policy experts) to design integrated pest management (IPM) strategies that reduce reliance on single-site inhibitors .

Q. Key Methodological Guidelines

  • Literature Review : Prioritize peer-reviewed studies indexed in SciFinder or Web of Science. Use this compound’s CAS No. 581809-46-3 for precise searches .
  • Data Presentation : Use line graphs for time-dependent efficacy studies and heatmaps for cross-species sensitivity comparisons .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Properties

IUPAC Name

N-[2-(3,4-dichlorophenyl)-4-fluorophenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2F3N3O/c1-26-8-12(16(25-26)17(22)23)18(27)24-15-5-3-10(21)7-11(15)9-2-4-13(19)14(20)6-9/h2-8,17H,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLMOOXUCMHBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NC2=C(C=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058134
Record name Bixafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581809-46-3
Record name Bixafen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581809-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bixafen [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581809463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bixafen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bixafen
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Record name BIXAFEN
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5.6 g (0.029 mol, 98% pure) of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride were dissolved at 25° C. in 10.4 g of toluene. The solution was evacuated to 400 mbar and heated to 85° C. Subsequently, within 5 minutes, 7.8 g (0.030 mol, approx. 92% pure) of 3′,4′-dichloro-5-fluorobiphenyl-2-ylamine, dissolved in 28 g of toluene, were metered in and the reaction mixture was stirred for a further 1 hour. After venting and cooling to 25° C. overnight, the mixture was cooled further to 0° C., and the solids were filtered off, washed with cold toluene and dried at 80° C. under reduced pressure. The yield (without further processing of the mother liquor) was 8.1 g (71%).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
solvent
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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